benzyl 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate

Description

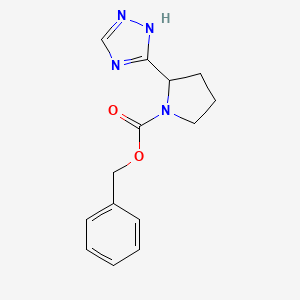

Benzyl 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 1,2,4-triazol-5-yl group and a benzyl carboxylate group at the 1-position. This structure combines the rigidity of the pyrrolidine ring with the aromatic and hydrogen-bonding capabilities of the triazole moiety. The benzyl ester serves as a common protecting group, facilitating synthetic modifications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

benzyl 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(20-9-11-5-2-1-3-6-11)18-8-4-7-12(18)13-15-10-16-17-13/h1-3,5-6,10,12H,4,7-9H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSHMSVOTUAYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl bromide with 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.

Pharmaceuticals: The compound is explored for its antimicrobial and antifungal properties.

Materials Science: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of benzyl 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding to target molecules .

Comparison with Similar Compounds

Structural Analogues

The most directly comparable compound identified is tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride (EN300-1666275) . Key structural differences include:

Protecting Group : The benzyl carboxylate in the target compound vs. the tert-butyl carboxylate in the analogue.

Substituents: The analogue features a 4-fluoro substituent on the pyrrolidine ring and a 3-[(methylamino)methyl] group on the triazole.

Stereochemistry : The analogue has defined (2R,4S) stereochemistry, while the benzyl compound’s configuration is unspecified.

Salt Form : The analogue is a hydrochloride salt, enhancing solubility.

Physicochemical Properties

Pharmacological Implications

- Benzyl Compound : The lack of polar substituents may limit bioavailability, but the triazole’s hydrogen-bonding capacity could enhance target binding.

- tert-Butyl Analogue: The fluorine atom may improve metabolic stability and binding affinity through electronegative effects.

Biological Activity

Benzyl 2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a triazole moiety. Its chemical structure can be represented as follows:

This structure contributes to its pharmacological properties, influencing interactions with biological targets.

Mechanisms of Biological Activity

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer properties. For instance, studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines through mechanisms involving tubulin polymerization inhibition and cell cycle arrest. A specific derivative demonstrated an IC50 value of 0.99 μM against the BT-474 cancer cell line, indicating potent cytotoxicity .

2. Antimicrobial Properties

The incorporation of nitrogen heterocycles like triazoles has been linked to enhanced antibacterial activity. Compounds similar to this compound have shown effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging between 3.12 and 12.5 μg/mL .

3. Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibition of key enzymes involved in cancer progression and microbial resistance. For example, the presence of the triazole moiety is known to facilitate interactions that can inhibit enzymes critical for tumor growth and survival .

Table 1: Summary of Biological Activities

Discussion

The biological activity of this compound underscores its potential as a lead compound for drug development. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial properties makes it a promising candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.